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Compound of Interest

Compound Name: 1-(2,4,5-Trichlorophenyl)ethanol

Cat. No.: B077557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activities of 1-(2,4,5-Trichlorophenyl)ethanol. The document is

intended for researchers, scientists, and professionals in drug development who are interested

in the characteristics and applications of this chlorinated aromatic alcohol. Information is

presented in a structured format, including tabulated data for key chemical properties, detailed

experimental protocols for its synthesis and purification, and a discussion of its potential

biological significance, particularly its anticipated antifungal properties.

Chemical Properties
1-(2,4,5-Trichlorophenyl)ethanol, with the CAS number 14299-54-8, is a chlorinated aromatic

alcohol. Its fundamental chemical and physical properties are summarized in the tables below.

It is important to note that while some experimental data is available, many of the physical

properties are predicted values derived from computational models such as the Joback and

Crippen methods.
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Property Value Source

IUPAC Name
1-(2,4,5-

Trichlorophenyl)ethanol
-

Synonyms

2,4,5-Trichloro-α-methylbenzyl

alcohol, 1-(2',4',5'-

Trichlorophenyl)ethan-1-ol

[1]

CAS Number 14299-54-8 [1]

Molecular Formula C₈H₇Cl₃O [1]

Molecular Weight 225.50 g/mol [1]

SMILES CC(O)c1cc(Cl)c(Cl)cc1Cl [1]

InChI Key
CZTWWYRPCFIOMY-

UHFFFAOYSA-N
[1]
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Property Value Unit Method

Normal Boiling Point

(Tboil)
628.09 K Joback

Normal Melting Point

(Tfus)
379.48 K Joback

Log10 of Water

Solubility (log10WS)
-4.05 - Crippen

Octanol/Water

Partition Coefficient

(logPoct/wat)

3.700 - Crippen

Enthalpy of

Vaporization (ΔvapH°)
67.11 kJ/mol Joback

Enthalpy of Fusion

(ΔfusH°)
22.51 kJ/mol Joback

Critical Temperature

(Tc)
846.04 K Joback

Critical Pressure (Pc) 3415.86 kPa Joback

Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 1-(2,4,5-
Trichlorophenyl)ethanol are not readily available in published literature. However, based on

standard organic chemistry principles and synthesis of analogous compounds, two primary

synthetic routes are proposed: the reduction of 2,4,5-trichloroacetophenone and the Grignard

reaction of 2,4,5-trichlorobenzaldehyde.

Synthesis Protocol 1: Reduction of 2,4,5-
Trichloroacetophenone
This method involves the reduction of the corresponding ketone, 2,4,5-trichloroacetophenone,

using a suitable reducing agent like sodium borohydride. A study on the synthesis of a similar
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compound, 1-(2,4-dichlorophenyl)-2-chloroethanol, utilized sodium borohydride for the

reduction of 2,2',4'-trichloroacetophenone, suggesting the feasibility of this approach.[2]

Workflow for Synthesis via Reduction:

Start: 2,4,5-Trichloroacetophenone Dissolve in Ethanol/Methanol Cool to 0-5 °C
(Ice Bath) Slowly add Sodium Borohydride (NaBH4) Stir at Room Temperature Quench with dilute HCl Extract with Ethyl Acetate Dry organic layer (Na2SO4) Concentrate under reduced pressure Purify by Column Chromatography End: 1-(2,4,5-Trichlorophenyl)ethanol

Click to download full resolution via product page

Caption: Synthesis of 1-(2,4,5-Trichlorophenyl)ethanol via reduction.

Detailed Methodology:

Dissolution: Dissolve 2,4,5-trichloroacetophenone (1.0 eq) in a suitable solvent such as

ethanol or methanol in a round-bottom flask.

Cooling: Cool the solution to 0-5 °C using an ice bath.

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred

solution, maintaining the temperature below 10 °C.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (1

M) until the effervescence ceases.

Extraction: Extract the product into an organic solvent such as ethyl acetate. Separate the

organic layer.

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate,

and filter.

Concentration: Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 1-(2,4,5-Trichlorophenyl)ethanol.

Synthesis Protocol 2: Grignard Reaction
This classic carbon-carbon bond-forming reaction involves the reaction of a Grignard reagent,

methylmagnesium bromide, with 2,4,5-trichlorobenzaldehyde.

Workflow for Synthesis via Grignard Reaction:

Start: 2,4,5-Trichlorobenzaldehyde Dissolve in anhydrous THF Cool to 0 °C Add Methylmagnesium Bromide (CH3MgBr) dropwise Warm to Room Temperature Quench with saturated NH4Cl (aq) Extract with Diethyl Ether Dry organic layer (MgSO4) Concentrate under reduced pressure Purify by Column Chromatography End: 1-(2,4,5-Trichlorophenyl)ethanol

Click to download full resolution via product page

Caption: Synthesis of 1-(2,4,5-Trichlorophenyl)ethanol via Grignard reaction.

Detailed Methodology:

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping

funnel, a condenser, and a nitrogen inlet.

Reactant Preparation: Dissolve 2,4,5-trichlorobenzaldehyde (1.0 eq) in anhydrous

tetrahydrofuran (THF) and place it in the flask.

Cooling: Cool the flask to 0 °C in an ice bath.

Grignard Addition: Add methylmagnesium bromide (1.1 eq, typically 3.0 M in diethyl ether)

dropwise from the addition funnel to the stirred solution.

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature

and stir for an additional 1-2 hours.

Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise

addition of saturated aqueous ammonium chloride solution.

Extraction: Extract the product with diethyl ether.
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Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous

magnesium sulfate, and filter.

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify

the residue by flash column chromatography as described in Protocol 2.1.

Spectral Data and Characterization
While experimental spectra for 1-(2,4,5-Trichlorophenyl)ethanol are not readily available in

public databases, the expected spectral characteristics can be predicted based on its structure

and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons,

the methine proton, the hydroxyl proton, and the methyl protons. The aromatic region will likely

display a complex splitting pattern due to the trichlorosubstitution. The methine proton (CH-OH)

will appear as a quartet, and the methyl protons (CH₃) as a doublet. The hydroxyl proton signal

may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit signals for the eight distinct carbon atoms in the

molecule. The carbons of the trichlorophenyl ring will appear in the aromatic region, with their

chemical shifts influenced by the electron-withdrawing chlorine atoms. The carbon bearing the

hydroxyl group (C-OH) and the methyl carbon (CH₃) will have characteristic chemical shifts in

the aliphatic region.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600

cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other significant peaks will

include C-H stretching vibrations of the aromatic ring and the aliphatic group, C=C stretching

vibrations of the aromatic ring, and C-O stretching of the alcohol. The C-Cl stretching vibrations

will appear in the fingerprint region.

Mass Spectrometry (MS)
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The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak

(M⁺) at m/z 224 (for the most abundant chlorine isotopes). The isotopic pattern of the molecular

ion will be characteristic of a molecule containing three chlorine atoms. Common fragmentation

patterns for benzylic alcohols include the loss of a methyl group ([M-15]⁺) and the loss of water

([M-18]⁺).

Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of 1-(2,4,5-Trichlorophenyl)ethanol are limited,

the presence of the 2,4,5-trichlorophenyl moiety suggests potential for biological, particularly

fungicidal, activity. Compounds containing this structural motif have been investigated for their

effects against various fungal species.[3]

Anticipated Antifungal Mechanism of Action
The mechanism of action of many chlorinated phenolic compounds involves the disruption of

cellular membranes and vital cellular processes.[4] It is hypothesized that 1-(2,4,5-
Trichlorophenyl)ethanol may exert its antifungal effects through one or more of the following

mechanisms:

Membrane Disruption: The lipophilic nature of the trichlorophenyl group could facilitate its

insertion into the fungal cell membrane, leading to increased permeability, leakage of

intracellular components, and ultimately cell death.

Enzyme Inhibition: The compound may interact with and inhibit essential fungal enzymes,

disrupting metabolic pathways necessary for survival.

Oxidative Stress: Some chlorinated phenols are known to induce the production of reactive

oxygen species (ROS) within cells, leading to oxidative damage to DNA, proteins, and lipids.

[5]

Hypothesized Antifungal Signaling Pathway Disruption:
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Caption: Hypothesized mechanisms of antifungal action.

Safety and Handling
1-(2,4,5-Trichlorophenyl)ethanol is classified as a hazardous substance. It is harmful if

swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye

irritation.[6] It is also considered very toxic to aquatic life with long-lasting effects.
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Precautionary Measures:

Wear protective gloves, clothing, eye protection, and face protection.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Use only outdoors or in a well-ventilated area.

Wash skin thoroughly after handling.

Avoid release to the environment.

Conclusion
1-(2,4,5-Trichlorophenyl)ethanol is a chemical compound with potential for further

investigation, particularly in the field of antifungal agent development. This guide has provided

a summary of its known chemical properties and proposed detailed protocols for its synthesis

and purification. While experimental data on its biological activity and spectral characteristics

are currently scarce, the information presented here serves as a valuable resource for

researchers initiating studies on this molecule. Further research is warranted to fully elucidate

its biological mechanism of action and to obtain comprehensive experimental data to validate

the predicted properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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